Benzyl ethyl-L-valinate hydrochloride
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Overview
Description
Benzyl ethyl-L-valinate hydrochloride is a useful research compound. Its molecular formula is C14H22ClNO2 and its molecular weight is 271.79. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Prodrug Applications
Synthesis and Prodrug Development L-Valine, N-ethyl-, phenylmethyl ester hydrochloride, and its derivatives have been utilized in the synthesis of prodrugs. For instance, MSX-4, a derivative, was synthesized as an amino acid ester prodrug of the adenosine A2A receptor antagonist MSX-2. It exhibited stability in artificial gastric acid and was readily cleaved by pig liver esterase, indicating its potential in controlled drug release and targeted therapy (Vollmann et al., 2008).
Polymer Science and Material Engineering
Polymer Synthesis and Chiral Helicity The compound has been involved in the synthesis of polymers with specific properties. For example, 4-Ethynylbenzoyl-l-valine methyl ester was polymerized to produce high molecular weight and highly stereoregular “polyesters”. These polymers exhibited unique properties like intrastrand and interstrand hydrogen bonding and induced helical conformations in the polymer chain, responsive to environmental changes (Cheuk et al., 2003).
Supramolecular Chemistry
Extraction and Transport of Amino Acids In supramolecular chemistry, L-valine derivatives have been studied for their molecular recognition properties. They showed good affinity towards hydrophobic amino acids, emphasizing the influence of the structure of amino acids and receptors, anion nature, and pH on experimental results. This indicates potential applications in selective extraction and transport processes (Cucolea et al., 2016).
Chiral Recognition and Analysis
Temperature-Triggered Chiral Recognition L-valine derivatives have been used in creating polymers with temperature-triggered chiral recognition abilities. These materials, like PPAA-Val, exhibited switchable helix-sense in specific solvents and were used to produce novel chiral stationary phases for high-performance liquid chromatography (HPLC), highlighting their significance in chiral separation processes (Zhou et al., 2016).
Pharmaceutical Analysis and Quality Control
Quantitative Analysis in Pharmaceutical Preparations The derivatives of L-valine have been used in the quantitative analysis of pharmaceutical preparations. For instance, they were involved in the HPLC determination of Ciphelin, an antitumor preparation, underlining their role in ensuring the quality and safety of pharmaceutical products (Arzamastsev et al., 2001).
Mechanism of Action
Target of Action
Benzyl ethyl-L-valinate hydrochloride is a derivative of the amino acid valine As an amino acid derivative, it may interact with various biological systems that utilize amino acids, such as protein synthesis and metabolism .
Mode of Action
Amino acid derivatives like this compound are known to influence the secretion of anabolic hormones . These hormones play a crucial role in muscle growth and repair, suggesting that this compound may have a role in these processes.
Biochemical Pathways
They can affect the supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
Given its potential influence on anabolic hormone secretion and its role as an ergogenic supplement, it may contribute to improved physical performance and recovery from exercise .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules or compounds, and the specific conditions under which the compound is stored and used. For instance, it is recommended that the compound be stored at -20°C for long-term use .
Properties
IUPAC Name |
benzyl (2S)-2-(ethylamino)-3-methylbutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-4-15-13(11(2)3)14(16)17-10-12-8-6-5-7-9-12;/h5-9,11,13,15H,4,10H2,1-3H3;1H/t13-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXCYDWWDUJWQO-ZOWNYOTGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C(C)C)C(=O)OCC1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H](C(C)C)C(=O)OCC1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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